1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea
Description
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a triazine-derived urea compound characterized by:
- A 1,3,5-triazine core substituted with two dimethylamino groups at positions 4 and 4.
- A methylene (-CH2-) bridge linking the triazine ring to a phenylurea moiety.
Properties
IUPAC Name |
1-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-phenylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7O/c1-21(2)13-18-12(19-14(20-13)22(3)4)10-16-15(23)17-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H2,16,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQLYCKEIMJQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)NC2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea typically involves the following steps:
Formation of the Triazine Core: The triazine ring is synthesized through a nucleophilic substitution reaction involving cyanuric chloride and dimethylamine. This reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions.
Attachment of the Phenylurea Group: The intermediate triazine compound is then reacted with phenyl isocyanate to form the final product. This step often requires a catalyst, such as a tertiary amine, to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino groups, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the triazine ring or the phenylurea moiety, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Reduced triazine or phenylurea derivatives.
Substitution: Various substituted triazine compounds.
Scientific Research Applications
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea has found applications in several fields:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Enzyme Inhibition: It can bind to the active sites of enzymes, blocking their activity. This is particularly relevant in the context of cancer research, where it may inhibit enzymes involved in cell proliferation.
Molecular Pathways: The compound may interfere with signaling pathways by binding to receptors or other key proteins, altering cellular responses.
Comparison with Similar Compounds
Morpholino-Substituted Triazine Ureas (Compounds 8, 18, and 22)
Structural Features :
Key Differences :
Functional Implications :
Alkylamino-Substituted Ureas (3-[3-(Dimethylamino)propyl]-1-phenylurea)
Structural Features :
Comparison :
Functional Implications :
Sulfonylurea Herbicides (Metsulfuron-methyl, Triflusulfuron-methyl)
Structural Features :
- Metsulfuron-methyl: Methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate .
- Triazine substituents : Methoxy, methyl, or ethoxy groups.
Key Differences :
Functional Implications :
- Reactivity : The sulfonylurea group in herbicides enhances electrophilicity, enabling covalent interactions with enzyme targets, unlike the urea group in the target compound .
Biological Activity
1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is a complex organic compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and applications in scientific research.
Chemical Structure and Properties
The compound features a triazine ring substituted with dimethylamino groups and a phenylurea moiety. This structural configuration contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea |
| Molecular Formula | CHN |
| Molecular Weight | 262.33 g/mol |
| CAS Number | 2034426-55-4 |
The biological activity of 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind selectively to these targets, modulating their activity. This interaction can lead to:
- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor modulation : It can act as an agonist or antagonist at certain receptor sites.
Antimicrobial Properties
Research has indicated that compounds similar to 1-((4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-phenylurea exhibit antimicrobial properties. Studies have shown that derivatives of triazine compounds possess significant activity against various bacteria and fungi. For instance:
- In vitro studies demonstrated that triazine derivatives inhibited the growth of Escherichia coli and Staphylococcus aureus.
Anticancer Activity
The compound has been investigated for its potential anticancer effects. Triazine derivatives have been found to induce apoptosis in cancer cells through mechanisms involving the inhibition of cell proliferation and promotion of cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study conducted by researchers focused on the antimicrobial efficacy of triazine-based compounds. The results indicated that the tested compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Candida albicans | 32 |
Study 2: Anticancer Activity
In another investigation, the anticancer potential of related triazine compounds was assessed using various cancer cell lines. The study revealed that these compounds could reduce cell viability significantly:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 20 |
| A549 (Lung Cancer) | 18 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
